Cas no 2229438-46-2 (5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one)

5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one structure
2229438-46-2 structure
Product Name:5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS No:2229438-46-2
MF:C9H7BrN2O4
MW:287.066881418228
CID:6061228
PubChem ID:165975835
Update Time:2025-07-23

5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one
    • 2229438-46-2
    • EN300-1907384
    • Inchi: 1S/C9H7BrN2O4/c10-6-1-5(2-7(3-6)12(14)15)8-4-11-9(13)16-8/h1-3,8H,4H2,(H,11,13)
    • InChI Key: IPKXBXXJGLLHQB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)C1CNC(=O)O1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 285.95892g/mol
  • Monoisotopic Mass: 285.95892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 84.2Ų

5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one

Introduction to 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS No. 2229438-46-2)

5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its versatile applications in drug discovery and development. The molecular structure of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one incorporates both bromo and nitro substituents on a phenyl ring, which contribute to its reactivity and potential biological activity. The CAS number 2229438-46-2 uniquely identifies this compound in scientific literature and databases, facilitating precise referencing and research.

The synthesis of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one involves multi-step organic reactions, typically starting from readily available precursors such as 3-bromo-5-nitrobenzaldehyde. The formation of the oxazolidinone ring is a critical step, often achieved through condensation reactions with appropriate reagents. The presence of both bromo and nitro groups on the aromatic ring enhances the compound's utility in further functionalization, making it a valuable intermediate in medicinal chemistry.

Recent advancements in pharmaceutical research have highlighted the potential of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one as a scaffold for developing novel therapeutic agents. Its structural motif is particularly interesting because it can interact with biological targets in multiple ways. For instance, the oxazolidinone ring is known to stabilize certain pharmacophores, while the electron-withdrawing nature of the nitro group and the electrophilic character of the bromo group allow for diverse chemical modifications. These features make it an attractive candidate for designing compounds with enhanced binding affinity and selectivity.

One of the most compelling areas of research involving 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one is its application in the development of antimicrobial agents. The oxazolidinone core is a well-documented structure in antibiotics, particularly those targeting bacterial protein synthesis. By incorporating halogenated aromatic rings into this scaffold, researchers aim to expand the spectrum of activity and improve resistance profiles. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects against various bacterial strains, including some multidrug-resistant pathogens. This finding underscores the importance of exploring halogenated oxazolidinones as novel antimicrobial candidates.

The role of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one extends beyond antimicrobial applications. Its structural framework also makes it suitable for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo and nitro substituents provide handles for further derivatization, allowing chemists to fine-tune interactions with specific enzyme targets. Several research groups have reported synthesizing analogs of this compound that show inhibitory activity against tyrosine kinases and other relevant enzymes. These studies highlight the compound's potential as a lead molecule in oncology drug discovery.

In addition to its therapeutic applications, 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one has been investigated for its role in materials science. The oxazolidinone ring can serve as a building block for polymers and supramolecular assemblies due to its ability to form stable hydrogen bonds and coordinate with metal ions. Researchers have explored its incorporation into functional materials that exhibit properties such as stimuli-responsive behavior or enhanced biodegradability. These findings suggest that beyond pharmaceuticals, this compound could find utility in creating advanced materials with specialized functions.

The chemical reactivity of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one is another area of active interest. The bromo group can participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl moieties onto the phenyl ring. Similarly, the nitro group can be reduced to an amine or converted into other functional groups like azides or nitriles through selective reduction or diazotization reactions. These transformations provide synthetic chemists with powerful tools for generating libraries of derivatives with tailored properties.

The pharmacokinetic profile of 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin-2-one is also under scrutiny to ensure its suitability for clinical applications. Studies have examined its solubility, stability under various conditions, and metabolic fate in vitro and in vivo. Understanding these parameters is essential for optimizing drug delivery systems and predicting potential side effects. Preliminary data suggest that modifications to the substituents can significantly influence these properties, offering opportunities to enhance bioavailability and reduce toxicity.

In conclusion, 5-(3-bromo-5-nitrophenyl)-1,3-oxazolidin 2-one (CAS No 2229438 46 2) represents a multifaceted compound with broad applications across pharmaceuticals materials science and beyond Its unique structural features offer numerous possibilities for further exploration making it an exciting subject for ongoing research efforts

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